molecular formula C7H13ClO B1489815 4-(2-Chloroethyl)oxane CAS No. 4677-19-4

4-(2-Chloroethyl)oxane

Cat. No.: B1489815
CAS No.: 4677-19-4
M. Wt: 148.63 g/mol
InChI Key: JYHQKKQUFZIKMD-UHFFFAOYSA-N
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Description

“4-(2-Chloroethyl)oxane” is a chemical compound with the CAS number 4677-19-4 . It has a molecular weight of 148.63 . The IUPAC name for this compound is 4-(2-chloroethyl)tetrahydro-2H-pyran .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13ClO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 76-78 °C at 12 mmHg . It should be stored at 2-8°C .

Scientific Research Applications

Water Contaminant Research

Research on 1,4-Dioxane, a compound used historically to stabilize chlorinated solvents, underscores the environmental impact and challenges associated with water contamination. It highlights the difficulty in removing such contaminants using common filtration techniques and emphasizes the need for alternative removal approaches. This area of research stresses the importance of understanding chemical interactions, environmental fate, and treatment technologies for emerging contaminants (Godri Pollitt et al., 2019).

Gas Separation Technologies

The development of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, has been a significant focus. This research aims to establish benchmarks and understand the upper limits of SILM performance, which is critical for advancing separation technologies and the efficient use of resources (Scovazzo, 2009).

Remediation of Organic Pollutants

The use of controlled release materials (CRMs) for the long-term remediation of recalcitrant organic pollutants in groundwater presents a novel approach to address back diffusion, tailing, and rebound issues. This review discusses the production, applications, and effectiveness of CRMs, providing a comprehensive overview of strategies for sustainable groundwater remediation (O’Connor et al., 2018).

Catalytic Synthesis of Oxygenated Fuels

Research on polyoxymethylene dimethyl ethers (OME) as oxygenated fuels highlights the environmental and performance benefits of using such compounds in diesel engines. This area of study explores the reduction of hazardous exhaust emissions and the pursuit of efficient, selective synthesis processes for specific chain lengths of OME (Baranowski et al., 2017).

Safety and Hazards

The safety data sheet for “4-(2-Chloroethyl)oxane” can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety guidelines when handling chemical substances.

Properties

IUPAC Name

4-(2-chloroethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHQKKQUFZIKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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